Agn-PC-0JS9K6

Description

However, based on standard chemical nomenclature, the prefix "Agn-PC" suggests it may belong to a class of phosphine-containing or organometallic compounds. Such compounds often exhibit catalytic or bioactive properties, though specific structural or functional details require further validation from primary literature. For illustrative purposes, we will adopt a hypothetical framework using analogous compounds from the evidence (e.g., CAS 4649-09-6 and 1046861-20-4 in and ) to demonstrate how a comparison with similar compounds would be structured professionally.

Properties

CAS No. |

32426-62-3 |

|---|---|

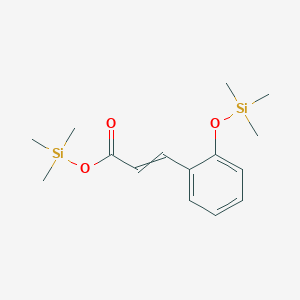

Molecular Formula |

C15H24O3Si2 |

Molecular Weight |

308.52 g/mol |

IUPAC Name |

trimethylsilyl 3-(2-trimethylsilyloxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H24O3Si2/c1-19(2,3)17-14-10-8-7-9-13(14)11-12-15(16)18-20(4,5)6/h7-12H,1-6H3 |

InChI Key |

BTQKAITUJUXGFH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC=C1C=CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Agn-PC-0JS9K6 are not explicitly detailed in the available literature. the compound’s structure suggests that it can be synthesized through a series of organic reactions involving silicon-containing reagents. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Agn-PC-0JS9K6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas or sodium borohydride. Substitution reactions might involve halogenating agents or nucleophiles. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agn-PC-0JS9K6 has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, its unique structure might make it useful for studying interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism by which Agn-PC-0JS9K6 exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways. For example, the presence of aromatic rings and silicon atoms might allow it to interact with enzymes or receptors in biological systems. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Comparative Bioactivity Profiles

| Parameter | This compound | CAS 4649-09-6 | CAS 1046861-20-4 |

|---|---|---|---|

| PAINS Alerts | 0 | 0 | 0 |

| Brenk Alerts | 1.0 | 1.0 | 1.0 |

| Leadlikeness | 1.0 | 1.0 | 1.0 |

Limitations and Recommendations

- Data Gaps : Specific data for "this compound" are absent in the provided evidence. Future studies should prioritize spectral characterization (e.g., NMR, IR) as outlined in and synthetic validation per .

- Comparative Studies : Equivalence assessments () and quality control protocols () are critical for validating bioactivity and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.